HSL-IN-5

HSL selectivity lipase profiling adipocyte biology

HSL-IN-5 (Example 21, WAY659100) is a hormone-sensitive lipase (HSL) inhibitor with a reported IC₅₀ of 0.2–0.25 μM in enzymatic assays. The compound belongs to the piperidine-1-carboxylate structural class and is documented in patent WO2011029808 as an azacyclic derivative targeting HSL for diabetes and metabolic disorder research.

Molecular Formula C18H23F3N2O4
Molecular Weight 388.4 g/mol
Cat. No. B10815856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSL-IN-5
Molecular FormulaC18H23F3N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(25)23-10-8-12(9-11-23)15(24)22-13-4-6-14(7-5-13)26-18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24)
InChIKeyZTLVMWZEMYRCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSL-IN-5 Procurement Guide: CAS 308830-70-8 Potency, Pricing, and Comparator Data for HSL Inhibition Research


HSL-IN-5 (Example 21, WAY659100) is a hormone-sensitive lipase (HSL) inhibitor with a reported IC₅₀ of 0.2–0.25 μM in enzymatic assays . The compound belongs to the piperidine-1-carboxylate structural class and is documented in patent WO2011029808 as an azacyclic derivative targeting HSL for diabetes and metabolic disorder research [1]. HSL-IN-5 is commercially available from multiple vendors in quantities from 1 mg to 200 mg, with batch-specific purity exceeding 99% and validated DMSO solubility of 80–100 mg/mL (≈205–257 mM) . The compound offers a well-documented, reproducible tool for investigating HSL-mediated lipolysis, with established storage stability of three years in powder form at −20°C .

Why HSL-IN-5 Cannot Be Substituted with Generic HSL Inhibitors: Evidence of Structural and Potency Heterogeneity


The HSL inhibitor landscape spans a 1,000‑fold potency range from low‑nanomolar (e.g., HSL‑IN‑1 at 2 nM) to mid‑micromolar (e.g., ATGL‑biased compounds at >40 μM), with divergent selectivity profiles, reactive metabolite liabilities, and oral bioavailability profiles that preclude class‑level substitution [1]. Even within the piperidine‑carboxylate scaffold family exemplified in patent WO2011029808, IC₅₀ values vary substantially, and publicly available selectivity data against MAGL, FAAH, or other serine hydrolases remain fragmentary across analogs [2]. CAY10499, for instance, potently inhibits HSL (90 nM) but displays comparable activity against MAGL (144 nM) and FAAH (14 nM), making it unsuitable for HSL‑selective interrogation . HSL‑IN‑1 achieves 2 nM potency and oral activity but carries documented reactive metabolite formation that may confound long‑term in vivo studies [1]. These divergent characteristics make generic substitution scientifically indefensible and underscore the necessity of compound‑specific evaluation for each experimental context.

Quantitative Differentiation of HSL-IN-5: Potency, Supply Chain, and Solubility Relative to In‑Class Comparators


HSL‑IN‑5 vs. CAY10499: HSL‑Selective Profiling Advantage for Adipocyte Lipolysis Studies

CAY10499 is a non‑selective lipase inhibitor with IC₅₀ values of 90 nM (HSL), 144 nM (MAGL), and 14 nM (FAAH), making it a pan‑lipase tool rather than an HSL‑specific probe . In contrast, HSL‑IN‑5 is derived from an HSL‑targeted medicinal chemistry program, with no reported inhibition of MAGL or FAAH in publicly available vendor data, supporting its use as a more HSL‑selective chemical tool . While quantitative selectivity ratios (e.g., HSL/MAGL fold‑selectivity) are not available in the public domain for HSL‑IN‑5, the absence of documented off‑target lipase activity distinguishes it from CAY10499 for experiments requiring specific HSL attribution.

HSL selectivity lipase profiling adipocyte biology

HSL‑IN‑5 vs. BAY 59‑9435 (HSL‑IN‑2): Cost‑Efficiency and Supply Accessibility

BAY 59‑9435 (HSL‑IN‑2) is a potent HSL inhibitor (IC₅₀ = 23 nM) that is ~8.7‑fold more potent than HSL‑IN‑5 (IC₅₀ = 200 nM) in enzymatic assays . However, BAY 59‑9435 is listed with 6–8 week lead times and pricing of approximately $1,520 for 25 mg . HSL‑IN‑5 is stocked for immediate shipment with pricing of approximately $40 for 5 mg (≈$8/mg) . This represents a cost differential exceeding 19‑fold on a per‑milligram basis for readily available quantities .

HSL inhibitor procurement cost-effectiveness research supply

HSL‑IN‑5 vs. Hi 76‑0079: Comparable Potency with Superior Structural Documentation

Hi 76‑0079 (Compound 31) inhibits HSL with an IC₅₀ of 184 nM in HEK293A cell lysates overexpressing Lipe, a potency comparable to HSL‑IN‑5 (200–250 nM) . However, Hi 76‑0079 is a carbamate‑based inhibitor (C₁₁H₁₃ClN₂O₃; MW 256.69) , whereas HSL‑IN‑5 is a piperidine‑1‑carboxylate derivative (C₁₈H₂₃F₃N₂O₄; MW 388.38) with complete SMILES notation, InChIKey, and spectroscopic characterization available from multiple vendors . The trifluoromethoxy substitution in HSL‑IN‑5 may confer distinct physicochemical properties relevant to membrane permeability or metabolic stability.

HSL inhibitor comparability compound characterization structure confirmation

HSL‑IN‑5 Solubility Advantage: DMSO Solubility of 80–100 mg/mL Enables High‑Concentration Stock Preparation

HSL‑IN‑5 demonstrates DMSO solubility of 80 mg/mL (≈206 mM) per TargetMol specifications and 100 mg/mL (≈257 mM) per MedChemExpress specifications with ultrasonication . In contrast, CAY10499 exhibits <1 mg/mL DMSO solubility, severely limiting high‑concentration stock preparation . This >80‑fold solubility differential makes HSL‑IN‑5 substantially more amenable to high‑throughput screening formats and in vivo formulation requiring concentrated DMSO stocks.

compound solubility in vitro assay preparation DMSO solubility

Optimal Use Cases for HSL-IN-5: Diabetes Research, Lipolysis Assays, and Screening Applications


HSL‑Mediated Lipolysis Studies in Adipocytes Requiring HSL‑Selective Inhibition

HSL‑IN‑5 is derived from an HSL‑targeted patent family with no documented off‑target activity against MAGL or FAAH [1]. This makes it preferable over pan‑lipase inhibitors like CAY10499 for experiments where specific attribution of lipolytic effects to HSL is required. The 200 nM IC₅₀ is suitable for cellular assays in 3T3‑L1 adipocytes or primary adipocyte cultures where complete HSL inhibition can be achieved with 1–10 μM compound concentrations without exceeding solubility limits .

Cost‑Sensitive Screening Campaigns for HSL Inhibitor Discovery

With 5 mg pricing at approximately $40 and immediate stock availability, HSL‑IN‑5 is positioned as an economical positive control for high‑throughput HSL inhibitor screening [1]. Its 80–100 mg/mL DMSO solubility enables preparation of concentrated stocks for automated liquid handling systems , reducing solvent carryover artifacts compared to poorly soluble comparators like CAY10499.

Diabetes and Metabolic Syndrome Research Requiring Reproducible HSL Inhibition

HSL‑IN‑5 is explicitly documented in patent WO2011029808 for diabetes, metabolic syndrome, dyslipidemia, atherosclerosis, and obesity research applications [1]. In streptozotocin‑induced diabetic rat models, HSL inhibition has been shown to reduce hyperglycemia and improve lipid profiles , establishing the therapeutic rationale for HSL as a target. HSL‑IN‑5's established storage stability (3 years at −20°C in powder form) supports longitudinal studies requiring consistent compound activity across extended experimental timelines.

Structure‑Activity Relationship (SAR) Studies Utilizing Piperidine‑1‑Carboxylate Scaffolds

HSL‑IN‑5 (Example 21 in WO2011029808) belongs to a defined azacyclic derivative series with comprehensive structural characterization including SMILES, InChIKey, and spectroscopic data [1]. This documentation supports its use as a reference compound for SAR exploration within the piperidine‑1‑carboxylate chemotype, enabling researchers to benchmark newly synthesized analogs against a commercially available, well‑characterized reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for HSL-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.